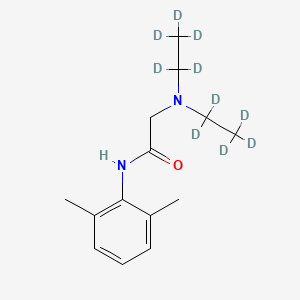

Ramifenazone-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Stable Isotope Labelled Compound

Ramifenazone-d7 is a stable isotope labelled compound . Stable isotopes are non-radioactive, safe to handle, and can be used in long-term studies without the risk of radiation damage. They are particularly useful in drug development and environmental studies .

Impurity Analysis

Isotope-labeled impurities, like Ramifenazone-d7, are used in impurity analysis . Impurities in pharmaceuticals can affect the stability and efficacy of the drug. By introducing isotope-labeled impurities into a sample, researchers can study the fate and transport of these impurities .

Material Science

In material science, isotope-labeled impurities are used to investigate their influence on the material’s properties, such as conductivity, strength, and durability .

Drug Discovery

In drug discovery, isotope-labeled compounds are used for tracking and identification of molecules . This allows for precise tracking and identification of molecules, which is crucial in the development of new drugs.

Environmental Studies

Isotope-labeled impurities are used in environmental studies . By introducing a known amount of isotope-labeled impurities into a sample, researchers can study the fate and transport of these impurities in the environment .

Biochemical Research

Ramifenazone-d7 is used in biochemical research as a reference material . High-quality, certified reference materials are essential in research to ensure the accuracy and reliability of experimental results .

作用机制

Target of Action

Ramifenazone-d7, also known as Isopropylaminoantipyrine, is a pyrazole derivative that primarily targets bacterial cells . It acts as a non-steroidal anti-inflammatory agent (NSAID) and has been found to have analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .

Mode of Action

As a non-steroidal anti-inflammatory agent, Ramifenazone-d7 works by reducing the production of prostaglandins, chemicals that cells produce in response to injury and certain diseases. These prostaglandins cause inflammation, pain, and fever. By inhibiting their production, Ramifenazone-d7 helps to alleviate these symptoms .

Biochemical Pathways

By inhibiting COX, Ramifenazone-d7 reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .

Pharmacokinetics

The pharmacokinetics of Ramifenazone-d7 involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of Ramifenazone-d7’s action is the reduction of inflammation, pain, and fever. This is achieved through its inhibition of prostaglandin production, which in turn reduces the inflammatory response. Additionally, its antimicrobial activity helps to combat bacterial infections .

Action Environment

The action of Ramifenazone-d7 can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, factors such as temperature and humidity can impact the stability of the drug. It is recommended to store Ramifenazone-d7 under the conditions specified in the Certificate of Analysis to ensure its efficacy .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ramifenazone-d7 involves the introduction of seven deuterium atoms into the Ramifenazone molecule. This can be achieved through a series of reactions that involve deuterated starting materials and/or deuterated reagents. One possible synthesis pathway is outlined below.", "Starting Materials": [ "4-(4-aminophenyl)-2-butanol", "deuterated acetic anhydride", "deuterated pyridine", "deuterated chloroform", "deuterated sodium hydroxide", "deuterated sulfuric acid", "deuterated hydrogen gas", "deuterated palladium on carbon" ], "Reaction": [ "Step 1: Protect the amine group of 4-(4-aminophenyl)-2-butanol with acetic anhydride and pyridine to form the acetyl derivative.", "Step 2: Deuterate the acetyl derivative using deuterated acetic anhydride and deuterated pyridine in deuterated chloroform.", "Step 3: Remove the acetyl protecting group using deuterated sodium hydroxide in deuterated water.", "Step 4: Deuterate the remaining hydrogen atoms using deuterated sulfuric acid and deuterated hydrogen gas in deuterated water.", "Step 5: Reduce the nitro group using deuterated palladium on carbon and deuterated hydrogen gas in deuterated methanol to form Ramifenazone-d7." ] } | |

CAS 编号 |

1330180-51-2 |

产品名称 |

Ramifenazone-d7 |

分子式 |

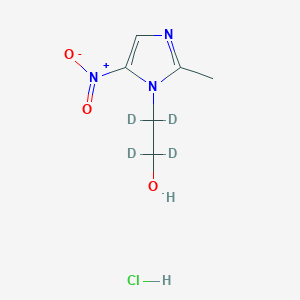

C14H12D7N3O |

分子量 |

252.36 |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

3615-24-5 (unlabelled) |

同义词 |

1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl-d7)amino]-2-phenyl-3H-pyrazol-3-one |

标签 |

Antipyrine Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)